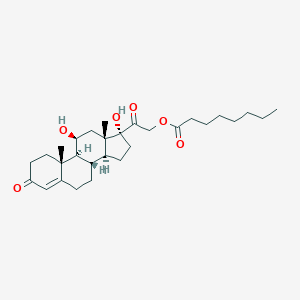

Cortisol octanoate

Description

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPRYMOFYIOOZ-KAQKJVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872916 | |

| Record name | Hydrocortisone 21-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6678-14-4 | |

| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6678-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006678144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone 21-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XD0S2230I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Lipase-Catalyzed Transesterification

The use of Candida antarctica lipase B (CAL B) has revolutionized cortisol octanoate synthesis by enabling regioselective acylation at the C-21 hydroxyl group. Key advantages include:

Table 1: Optimization of CAL B-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Enzyme:Substrate | 1:1.3 (w/w) | Maximizes active sites |

| Acyl Donor | Ethyl octanoate | 98% conversion |

| Solvent | Toluene | 92% yield |

| Temperature | 60°C | Balances rate and stability |

| Reaction Time | 24–48 h | Plateau at 36 h |

One-Pot Transesterification Protocol

A streamlined one-pot method combines cortisol, ethyl octanoate, and CAL B in toluene at 60°C. This approach eliminates intermediate purification steps, achieving 89% yield with 99% regioselectivity. Nuclear magnetic resonance (NMR) analysis confirmed exclusive esterification at C-21 (δ 4.15 ppm for CH₂OCO).

Reaction Parameter Optimization

Solvent Effects

Solvent polarity critically influences enzymatic activity:

Table 2: Solvent Performance Comparison

| Solvent | Conversion (%) | Regioselectivity (%) |

|---|---|---|

| Toluene | 92 | 99 |

| Ethyl acetate | 85 | 97 |

| Acetonitrile | 12 | 65 |

Acyl Donor Selection

Ethyl octanoate outperforms free octanoic acid as an acyl donor due to:

-

Reduced enzyme inhibition by carboxylic acid byproducts.

Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 methanol:water) resolves this compound (tᵣ = 14.2 min) from unreacted cortisol (tᵣ = 9.8 min). Method validation shows ≤0.5% residual cortisol in optimized batches.

Comparative Analysis of Synthesis Routes

Table 3: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-catalyzed | 52 | 85 | Moderate |

| Microwave | 88 | 92 | Low |

| Enzymatic (CAL B) | 92 | 99 | High |

The enzymatic route dominates due to its green chemistry profile (E-factor = 0.7 vs. 8.2 for acid catalysis).

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Cortisol octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cortisone octanoate.

Reduction: Reduction reactions can convert this compound back to cortisol.

Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cortisol and octanoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products Formed

Oxidation: Cortisone octanoate.

Reduction: Cortisol.

Hydrolysis: Cortisol and octanoic acid.

Scientific Research Applications

Medical Applications

Cortisol octanoate is primarily studied for its potential therapeutic effects in conditions related to cortisol dysregulation. The following are key areas where this compound may be applied:

- Stress Management and Psychological Disorders : Research indicates that cortisol levels can serve as biomarkers for stress-related disorders. This compound may be utilized in treatments aimed at regulating these levels, potentially aiding in the management of conditions such as anxiety and depression .

- Addiction Recovery : A study highlighted that lower initial cortisol levels could predict better retention in substance abuse treatment programs. This compound may be investigated as a therapeutic agent to modulate cortisol levels in recovering individuals, enhancing treatment efficacy .

- Chronic Inflammation and Autoimmune Diseases : Given cortisol's role as an anti-inflammatory agent, this compound could be explored for its effectiveness in treating chronic inflammatory conditions and autoimmune diseases. Its ability to modulate immune responses may offer new avenues for therapy .

Monitoring Cortisol Levels

The development of innovative monitoring devices has enabled the non-invasive assessment of cortisol levels, which could be enhanced by incorporating this compound:

- Wearable Biosensors : Recent advancements include wearable devices that measure cortisol levels through sweat analysis. These devices offer real-time data on physiological stress responses, potentially integrating this compound to improve accuracy and sensitivity in detecting hormonal fluctuations .

- Research Methodologies : this compound can serve as a reference compound in studies assessing the dynamics of cortisol secretion and metabolism. Its use in controlled experiments can help elucidate the mechanisms underlying stress responses and hormonal regulation .

Research Case Studies

Several case studies have demonstrated the utility of cortisol measurements in various contexts, which can be further enriched through the application of this compound:

- Case Study on Cortisol Awakening Response (CAR) : A detailed examination of CAR highlighted day-to-day variability in cortisol levels and their relationship with sleep patterns and lifestyle factors. Incorporating this compound could enhance understanding of these dynamics by providing a stable reference point for comparison .

- Animal Studies : Research involving amphibians has shown the significance of measuring both cortisol and corticosterone to understand stress physiology. The role of this compound can be examined to assess its impact on stress responses across different species .

Comparative Data Table

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Stress Management | Regulation of cortisol levels | Ongoing studies on biomarkers |

| Addiction Recovery | Improved treatment retention | Emerging findings |

| Chronic Inflammation | Anti-inflammatory properties | Preliminary research |

| Monitoring Technology | Real-time data collection | Prototype development ongoing |

| Animal Physiology Studies | Understanding stress responses | Comparative studies underway |

Mechanism of Action

Cortisol octanoate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the regulation of gene expression. The compound modulates the transcription of various genes involved in inflammation, immune response, and metabolism. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which are either upregulated or downregulated depending on the physiological context .

Comparison with Similar Compounds

Cortisol Octanoate vs. Other Cortisol Esters

Cortisol esters vary in their acyl chain length, which influences solubility, metabolic stability, and bioavailability. A notable analog is cortisol 21-undecanoate (CAS 6678-18-8, C₂₈H₄₂O₆), which features a longer undecanoyl (C₁₁) chain. Key differences include:

| Property | This compound | Cortisol 21-Undecanoate |

|---|---|---|

| Molecular Formula | C₃₂H₅₀O₆ | C₂₈H₄₂O₆ |

| Ester Chain Length | C₈ (octanoyl) | C₁₁ (undecanoyl) |

| Lipophilicity (Log P)* | Higher (estimated) | Higher than octanoate |

| Applications | Prodrug for cortisol | Potential long-acting form |

*Exact Log P values are unavailable in the provided evidence, but longer chains typically increase lipophilicity.

The undecanoate’s extended chain may delay enzymatic hydrolysis, extending cortisol release, whereas the octanoate balances moderate lipophilicity with efficient metabolism .

This compound vs. Non-Steroidal Octanoate Esters

Octanoate esters of small alcohols (e.g., ethyl, methyl) differ significantly in structure and function:

Ethyl octanoate is a volatile ester contributing to fruity aromas in fermented products, with odor activity values (OAVs) exceeding 1 in wines . Octyl octanoate, used in cosmetics, faces production cost challenges and competition from substitutes . In contrast, this compound’s steroidal backbone and esterification target physiological pathways, distinguishing its role from industrial or food-grade esters.

This compound vs. Octanoic Acid and Salts

Octanoic acid (C₈H₁₆O₂) and its salts (e.g., sodium octanoate) exhibit distinct biochemical effects:

Sodium octanoate acts as a PPARγ partial agonist, influencing adipogenesis and lipogenesis , whereas this compound’s primary function is cortisol delivery. This highlights the divergence between the free acid’s metabolic roles and the ester’s therapeutic design.

Analytical and Industrial Considerations

- Sensitivity in Detection: Isobutyl octanoate demonstrates higher sensitivity in GC-MS due to abundant mass fragments, suggesting analytical methods for this compound may require tailored protocols .

- Synthesis: this compound’s synthesis involves esterification at the 21-hydroxy group, contrasting with simpler esters like ethyl octanoate, which are produced via acid-catalyzed esterification .

Biological Activity

Cortisol octanoate, also known as hydrocortisone 21-octanoate, is a synthetic ester derived from cortisol, a critical corticosteroid hormone. This compound is notable for its significant biological activity, particularly in the regulation of metabolism, immune response, and stress response. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula and functions primarily through its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, this compound initiates a series of molecular events that regulate gene expression related to inflammation, immune response, and metabolism. The primary targets include:

- Cytokines : Proteins involved in cell signaling during immune responses.

- Chemokines : Signaling proteins that attract immune cells to sites of inflammation.

- Adhesion Molecules : Proteins that facilitate the binding of cells to other cells or extracellular matrix.

The compound can undergo several chemical reactions, including oxidation to cortisone octanoate and hydrolysis to yield cortisol and octanoic acid, which further illustrates its versatility in biochemical applications .

Applications in Research and Medicine

This compound is utilized extensively in various fields:

- Biochemical Research : It serves as a model compound for studying esterification and hydrolysis reactions.

- Hormonal Studies : Employed in research examining hormone regulation and the physiological stress response.

- Therapeutic Investigations : Explored for its potential benefits in treating inflammatory and autoimmune diseases due to its anti-inflammatory properties .

1. Hormonal Regulation in Patients

A clinical case study explored the hormonal responses in a 52-year-old woman with symptoms indicative of hormonal imbalance. Despite elevated cortisol levels typically associated with Cushing syndrome, her serum cortisol was unexpectedly low at 0.5 μg/dL. This discrepancy led to further investigation into her adrenal function and highlighted the complexities of cortisol regulation in pathological conditions .

2. Adrenal Tumors

Research identified new tumor cell populations associated with cortisol-producing adenomas (CPAs). These tumors produce excessive cortisol due to mutations in the GNAS gene. Understanding these mechanisms is crucial for developing targeted therapies for conditions linked to abnormal cortisol production .

Comparative Table of Biological Activities

| Activity | Description | Significance |

|---|---|---|

| Anti-inflammatory | Reduces inflammation by modulating immune responses. | Useful in treating autoimmune diseases. |

| Immunosuppressive | Suppresses immune system activity, preventing overactive immune responses. | Important for organ transplantation protocols. |

| Metabolic Regulation | Influences glucose metabolism and fat distribution. | Relevant in managing metabolic disorders like obesity. |

| Stress Response Modulation | Affects the hypothalamic-pituitary-adrenal (HPA) axis during stress responses. | Critical for understanding stress-related conditions. |

Q & A

Q. What are the standard analytical methods for quantifying Cortisol octanoate in biological samples, and how do derivatization strategies influence sensitivity?

this compound is typically analyzed using gas chromatography–mass spectrometry (GC-MS) with derivatization. Methyl and isobutyl esterification are common, but isobutyl esters improve specificity by generating higher-mass fragments (e.g., m/z 127.1 and 145.1), reducing baseline interference and lowering the limit of quantification (LLOQ) to 0.43 μM compared to methylation .

Q. How can researchers ensure assay specificity when detecting this compound in the presence of structurally similar steroids?

Cross-reactivity validation is critical. Competitive ELISAs for cortisol derivatives should include testing against related steroids (e.g., hydrocortisone esters). Confirmatory GC-MS analysis using selective ion monitoring (SIM) for isobutyl esters enhances specificity by avoiding shared fragmentation patterns .

Q. What metabolic pathways involve this compound, and what experimental models are used to study its uptake?

this compound is metabolized via esterase activity, releasing free cortisol. In vivo studies use stable isotope protocols with primed continuous infusion to track plasma enrichment. E. coli FadD mutants with enhanced octanoate-CoA activity can model metabolic flux, though background noise in acyl-CoA assays requires careful normalization .

Q. How does the choice of derivatization agent impact the detection limits of this compound in GC-MS?

Isobutyl esterification improves sensitivity by 20-fold over methyl esters due to higher-abundance mass fragments. This reduces the LLOQ and minimizes baseline disturbances when analyzing isotopic enrichment in complex biological matrices .

Advanced Research Questions

Q. How should researchers address discrepancies between dietary octanoate enrichment and plasma levels in metabolic studies?

Discrepancies arise from endogenous lipogenesis, particularly under mixed-nutrient conditions where glucose contributes unlabeled octanoate. Control experiments using fasted subjects or MCT-only diets isolate exogenous sources. Statistical adjustments for biological variation (<20% deviation) are recommended .

Q. What factorial experimental designs are suitable for studying this compound’s effects under varying physiological conditions?

Mixed-design ANOVA allows testing interactions between variables (e.g., diet composition, dosing intervals). For example, a 2x2 factorial design could compare MCT-only vs. mixed-nutrient diets and acute vs. chronic dosing, with cortisol plasma levels as the dependent variable .

Q. How can stable isotope protocols be optimized to differentiate exogenous this compound from endogenous metabolites?

Use ¹³C-labeled octanoate in controlled dietary studies. Plasma enrichment should align with dietary labels in fasted states. Deviations >20% signal endogenous synthesis, requiring LC-MS/MS to quantify unlabeled vs. labeled species .

Q. What methodological steps ensure reproducible synthesis of novel Cortisol esters like this compound?

Characterize synthetic products via ¹H/¹³C NMR and high-resolution MS. Purity assessments should include HPLC with UV/RI detection. For publication, report detailed procedures (e.g., reaction stoichiometry, purification steps) in supplementary materials to enable replication .

Q. How can researchers leverage enzyme engineering to study this compound metabolism in microbial systems?

E. coli FadD mutants with open AMP exit channels enhance octanoate-CoA activity. Growth assays on octanoate media quantify metabolic efficiency, but high substrate solubility requires kinetic normalization to reduce background noise .

Q. What statistical frameworks best handle time-course data in this compound pharmacokinetic studies?

Mixed-effects models account for inter-subject variability in longitudinal designs. For steady-state analyses (e.g., isotopic enrichment), paired t-tests with Bonferroni correction validate timepoints post-180 minutes .

Methodological Notes

- Data Reporting : Follow CONSORT guidelines for transparency. Include raw chromatograms, derivatization yields, and statistical code in supplementary materials .

- Conflict Resolution : Replicate contradictory findings (e.g., Carnielli et al.’s −90% enrichment deviation) using orthogonal methods like LC-MS/MS and controlled nutrient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.